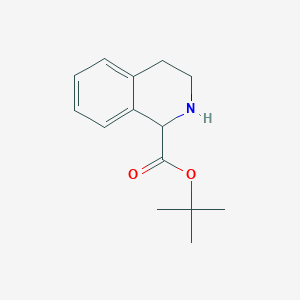

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

Aplicaciones Científicas De Investigación

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound with diverse applications in scientific research, including roles in chemistry, biology, medicine, and industry. It is also used as an intermediate in synthesizing complex organic molecules.

Scientific Research Applications

This compound has applications in:

Pharmaceutical Development (3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester hydrochloride is utilized as an intermediate in synthesizing pharmaceuticals, particularly for neurological disorders, to enhance the development of treatments .

Organic Synthesis As a building block in organic chemistry, tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate facilitates creating complex molecules with diverse functional groups, which is crucial for chemical manufacturing innovation .

Biochemical Research It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets .

Drug Formulation Its properties allow for improved solubility and bioavailability in drug formulations, making it easier to develop effective delivery systems for active pharmaceutical ingredients .

Synthesis of Tetrahydroisoquinoline Derivatives The synthesis of 2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives from methyl 2-tert-butoxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is outlined .

Antiviral Research Novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure have been synthesized and studied for their ability to suppress SARS-CoV-2 replication .

Reactions Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo oxidation to form quinoline derivatives, reduction to convert it into different tetrahydroisoquinoline derivatives, and participate in nucleophilic substitution reactions to introduce various functional groups.

Tables

Case Studies

- SARS-CoV-2 Replication Suppression : In a study, two novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure, tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1 ) and rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2 ), effectively suppressed authentic SARS-CoV-2 infection in Vero E6 cell lines . Compound trans-1 , containing the Boc-protective group, exhibited more optimized anti-SARS-CoV-2 activity and showed more pronounced antiviral activity than CQ in human lung Calu-3 cell lines .

- PPARγ Agonist and PTP-1B Inhibitor : A novel series of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and biologically evaluated . (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE ) was identified as a potent human peroxisome proliferator-activated receptor γ (PPARγ)-selective agonist (EC50=85 nM) and human protein–tyrosine phosphatase 1B (PTP-1B) inhibitor (IC50=1.0 µM) .

Mecanismo De Acción

The mechanism of action of tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A closely related compound with a different substitution pattern.

Uniqueness

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl group can enhance its stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .

Actividad Biológica

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of THIQ, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.

Overview of this compound

THIQ is characterized by its unique substitution pattern that influences its reactivity and biological properties. It is known for its potential as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The compound exhibits solubility in water and is stable under appropriate storage conditions.

The precise targets and mechanisms of action for THIQ remain largely unexplored. However, it is believed that the compound interacts with various biochemical pathways depending on its specific structure. Its ability to undergo oxidation and reduction reactions allows for the formation of different derivatives that may exhibit enhanced biological activities.

Antimicrobial Properties

Recent studies have indicated that THIQ derivatives possess significant antimicrobial activity. For instance, a study synthesized novel tetrahydroisoquinoline-based heterocycles that demonstrated potent anti-SARS-CoV-2 activity. One derivative showed an effective concentration (EC50) of 2.78 μM against SARS-CoV-2 in human lung cells, outperforming traditional antiviral agents like chloroquine .

Antioxidant Activity

THIQ compounds have also been evaluated for their antioxidant properties. A structure-activity relationship (SAR) study revealed that certain phenolic derivatives of THIQ exhibited considerable antioxidant capacity as assessed by DPPH radical scavenging assays. These findings suggest potential applications in preventing oxidative stress-related diseases .

Neuroprotective Effects

The neuroprotective potential of THIQ has been highlighted in various studies. Compounds derived from tetrahydroisoquinoline have been shown to mitigate neurodegenerative processes by modulating neurotransmitter systems and exerting anti-inflammatory effects .

Case Studies

- Anti-SARS-CoV-2 Activity : A specific study focused on the anti-SARS-CoV-2 activity of a THIQ derivative demonstrated a selective index exceeding 63.49, indicating a promising therapeutic profile against viral infections. The compound inhibited post-entry viral replication mechanisms, distinguishing it from other antiviral drugs .

- Structure-Activity Relationship Studies : Research into the SAR of THIQ compounds has provided insights into how modifications to the molecular structure can enhance biological activity. For example, variations in substituents at specific positions on the tetrahydroisoquinoline scaffold have been linked to improved potency against various pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | EC50 (μM) | Selective Index | Biological Activity |

|---|---|---|---|

| This compound | 2.78 | >71.94 | Anti-SARS-CoV-2 |

| Chloroquine | 44.90 | 2.94 | Antiviral |

| Other THIQ Derivative | Varies | Varies | Antimicrobial/Neuroprotective |

Propiedades

IUPAC Name |

tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-11-7-5-4-6-10(11)8-9-15-12/h4-7,12,15H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBSWYPUCMKWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C2=CC=CC=C2CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.